Potassium 4-methyl-beta-styryltrifluoroborate
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Overview
Description
Potassium 4-methyl-beta-styryltrifluoroborate is an organic compound with the molecular formula C9H9BF3K and a molecular weight of 224.08 g/mol . This compound is primarily used in research settings, particularly in the field of organic synthesis. It is known for its role in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of Potassium 4-methyl-beta-styryltrifluoroborate typically involves the reaction of 4-methyl-beta-styrylboronic acid with potassium fluoride and trifluoroboric acid . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The compound is usually obtained as a white or off-white solid, which is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Potassium 4-methyl-beta-styryltrifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Scientific Research Applications
Potassium 4-methyl-beta-styryltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4-methyl-beta-styryltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Potassium 4-methyl-beta-styryltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a 4-methyl-beta-styryl group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group on the phenyl ring, which can influence its reactivity and applications.
Potassium 4-fluorophenyltrifluoroborate: Has a fluorine atom on the phenyl ring, affecting its electronic properties and reactivity.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in organic synthesis .
Properties
CAS No. |
219718-86-2 |
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Molecular Formula |
C9H9BF3K |
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(4-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-2-4-9(5-3-8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1 |
InChI Key |
IHPTVBKDBKCIOO-UHFFFAOYSA-N |
SMILES |
[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Isomeric SMILES |
[B-](/C=C/C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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